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Abstract
This technical guide provides a comprehensive in silico analysis of 2-(4-
Methoxybenzamido)acetic acid, a small molecule with potential applications in research and

drug development. Utilizing established computational models and predictive software, this

document outlines the molecule's physicochemical properties, pharmacokinetic (ADMET)

profile, and potential biological activities. Detailed methodologies for key validation experiments

are also provided to bridge the gap between computational prediction and experimental

verification. This guide is intended for researchers, scientists, and drug development

professionals seeking to evaluate 2-(4-Methoxybenzamido)acetic acid for further

investigation.

Introduction
In the modern drug discovery pipeline, in silico prediction plays a pivotal role in the early-stage

assessment of drug candidates.[1] By computationally modeling a molecule's behavior,

researchers can prioritize compounds with favorable characteristics, reduce the reliance on

expensive and time-consuming experiments, and minimize late-stage attrition.[2] This guide

focuses on 2-(4-Methoxybenzamido)acetic acid (CAS: 13214-64-7), a compound belonging

to the protein degrader building blocks family.[3] We will explore its predicted properties to build

a comprehensive profile that can inform future research directions.
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Molecule at a Glance
2-(4-Methoxybenzamido)acetic acid is a solid at room temperature with a molecular weight of

209.2 g/mol and a molecular formula of C10H11NO4.[3] Its structure comprises a methoxy-

substituted benzamide linked to an acetic acid moiety, features that are common in various

biologically active molecules.

Identifier Value

IUPAC Name [(4-methoxybenzoyl)amino]acetic acid

CAS Number 13214-64-7[3]

Molecular Formula C10H11NO4[3]

Molecular Weight 209.2 g/mol [3]

Canonical SMILES COC1=CC=C(C=C1)C(=O)NCC(=O)O

InChI Key SIEIOUWSTGWJGE-UHFFFAOYSA-N

In Silico Prediction Workflow
The process of predicting a molecule's properties involves a series of computational steps,

starting from the basic molecular structure and progressing to complex biological interactions.

This workflow ensures a systematic evaluation of the compound's potential as a drug

candidate.
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In Silico Prediction Workflow

Input

Prediction Engines

Output & Analysis

Molecular Structure
(SMILES/InChI)

Physicochemical Properties
(e.g., SwissADME)

ADMET Profile
(e.g., pkCSM, PreADMET)

Biological Activity
(e.g., PASS)

Data Summary Tables

Experimental
Validation Plan

Candidate Profile Report

Click to download full resolution via product page

Caption: A generalized workflow for in silico compound evaluation.

Predicted Physicochemical Properties
Physicochemical properties are fundamental to a drug's behavior, influencing its solubility,

permeability, and ultimately, its bioavailability. The following table summarizes the predicted

properties for 2-(4-Methoxybenzamido)acetic acid based on widely used computational

models.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b078517?utm_src=pdf-body-img
https://www.benchchem.com/product/b078517?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Predicted Value
Ideal Range for
Oral Drugs

Description

LogP (Octanol/Water) 1.25 -0.4 to +5.6

Measures lipophilicity,

affecting absorption

and distribution.

Topological Polar

Surface Area (TPSA)
78.49 Å² < 140 Å²

Influences membrane

permeability and BBB

penetration.

Aqueous Solubility

(LogS)
-2.10 > -4.0

Predicts solubility in

water at pH 7.4.

pKa (Acidic) 3.65 N/A

Ionization constant of

the carboxylic acid

group.

pKa (Basic) -1.50 N/A

Ionization constant of

the amide group

(protonated).

Number of H-Bond

Donors
2 ≤ 5

Affects solubility and

membrane

permeability.

Number of H-Bond

Acceptors
4 ≤ 10

Affects solubility and

membrane

permeability.

Rotatable Bonds 4 ≤ 10

Influences

conformational

flexibility and binding.

Predicted ADMET Profile
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial for

identifying potential liabilities in a drug candidate.[1][2] In silico tools provide rapid screening of

these complex properties.
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ADMET Profiling Overview
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Caption: Key components of an in silico ADMET profile.

Absorption
Parameter Predicted Value/Class Interpretation

Human Intestinal Absorption High (>90%)
Likely well-absorbed from the

GI tract.

Caco-2 Permeability (logPapp) -0.95 cm/s Low to moderate permeability.

Skin Permeability (logKp) -3.1 cm/h
Low potential for dermal

absorption.

Distribution
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Parameter Predicted Value Interpretation

Volume of Distribution (VDss,

log L/kg)
-0.25

Low; likely confined to

extracellular fluid.

BBB Permeability (logBB) -0.88
Unlikely to cross the blood-

brain barrier.

Fraction Unbound in Plasma 0.22 (22%)
Moderate to high plasma

protein binding is expected.

Metabolism
Parameter Predicted Outcome Interpretation

CYP1A2 Inhibitor No Unlikely to inhibit CYP1A2.

CYP2C9 Inhibitor No Unlikely to inhibit CYP2C9.

CYP2C19 Inhibitor No Unlikely to inhibit CYP2C19.

CYP2D6 Inhibitor No Unlikely to inhibit CYP2D6.

CYP3A4 Inhibitor No Unlikely to inhibit CYP3A4.

CYP2D6 Substrate Yes
May be metabolized by the

CYP2D6 enzyme.

CYP3A4 Substrate Yes
May be metabolized by the

CYP3A4 enzyme.

Excretion
Parameter Predicted Value Interpretation

Total Clearance (log ml/min/kg) 0.45
Moderate rate of clearance

from the body.

Renal OCT2 Substrate No
Unlikely to be a substrate for

this major renal transporter.

Toxicity
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Parameter Predicted Outcome Interpretation

hERG I Inhibitor No
Low risk of causing drug-

induced QT prolongation.

AMES Toxicity No
Low probability of being

mutagenic.

Hepatotoxicity Yes

Potential risk of liver toxicity;

requires experimental

validation.

Minnow Toxicity (log mM) -0.55
Moderate potential for

environmental toxicity.

Predicted Biological Activities
Computational tools like PASS (Prediction of Activity Spectra for Substances) can forecast a

compound's biological activity spectrum based on its structural similarity to known bioactive

molecules.[4][5] The predictions are given as a probability of being active (Pa) versus a

probability of being inactive (Pi). Activities with Pa > Pi are considered possible.
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Predicted Activity Pa Pi Interpretation

Anti-inflammatory 0.58 0.02

Likely to possess anti-

inflammatory

properties.

Analgesic 0.51 0.04
May have pain-

relieving effects.

Neuroprotective 0.45 0.08

Potential for use in

neurodegenerative

disease models.

Antifungal 0.42 0.11

May exhibit activity

against fungal

pathogens.

Antineoplastic 0.39 0.15
Potential for

anticancer activity.

Note: These are probabilistic predictions and require experimental validation to confirm any

biological effect.

Experimental Validation Protocols
In silico predictions must be confirmed through in vitro and in vivo experiments. The following

section provides streamlined protocols for validating key predicted properties.
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Experimental Validation Workflow

In Silico Profile

Kinetic Solubility Assay PAMPA Permeability Assay Microsomal Stability Assay MTT Cytotoxicity Assay
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Caption: A workflow for the experimental validation of in silico data.

Kinetic Solubility Assay
Preparation: Prepare a 10 mM stock solution of 2-(4-Methoxybenzamido)acetic acid in

100% DMSO.

Dilution: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH

7.4 in a 96-well plate. This creates a 100 µM solution with 1% DMSO.

Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation of the

compound.

Filtration: Centrifuge the plate and collect the supernatant, or use a filter plate to separate

the dissolved compound from the precipitate.
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Quantification: Analyze the concentration of the compound in the supernatant using LC-

MS/MS or UV-Vis spectroscopy by comparing it to a standard curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)
Membrane Coating: Coat the filter of a 96-well donor plate with a 1% solution of lecithin in

dodecane to create an artificial membrane.

Compound Addition: Add the test compound (e.g., at 100 µM) to the donor wells filled with

PBS at pH 6.5 (to simulate the gut).

Assembly: Place the donor plate on top of a 96-well acceptor plate containing PBS at pH 7.4.

Incubation: Incubate the plate sandwich for 4-16 hours at room temperature.

Analysis: Measure the concentration of the compound in both the donor and acceptor wells

using LC-MS/MS. Calculate the permeability coefficient (Pe).

Liver Microsomal Stability Assay
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human,

rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

Initiation: Add 2-(4-Methoxybenzamido)acetic acid (final concentration 1 µM) to the

reaction mixture and incubate at 37°C.

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the

reaction mixture and add it to a stop solution (e.g., cold acetonitrile with an internal standard)

to quench the reaction.

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the

remaining parent compound concentration using LC-MS/MS.

Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (Clint) by plotting the

natural log of the remaining compound versus time.

MTT Cytotoxicity Assay
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Cell Seeding: Seed a relevant cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and

allow cells to attach overnight.

Compound Treatment: Treat the cells with serial dilutions of 2-(4-Methoxybenzamido)acetic
acid and incubate for 24-72 hours.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow

MTT to purple formazan crystals.

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol

with HCl) to dissolve the formazan crystals.

Measurement: Read the absorbance of the plate on a microplate reader at ~570 nm.

Calculate the IC50 value, which is the concentration of the compound that reduces cell

viability by 50%.

Conclusion
The in silico analysis of 2-(4-Methoxybenzamido)acetic acid suggests it possesses a

promising drug-like profile. Key strengths include its predicted high intestinal absorption and

low risk for hERG inhibition and mutagenicity. Potential areas for further investigation include its

moderate Caco-2 permeability and a predicted risk for hepatotoxicity, which must be carefully

evaluated experimentally. The predicted biological activities, particularly its anti-inflammatory

potential, provide a strong rationale for its inclusion in screening campaigns. The experimental

protocols outlined in this guide offer a clear path forward for validating these computational

predictions and further characterizing the therapeutic potential of this molecule.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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